molecular formula C15H9Br3O2 B3308242 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione CAS No. 937602-12-5

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione

Cat. No.: B3308242
CAS No.: 937602-12-5
M. Wt: 460.9 g/mol
InChI Key: HKXXTAAPFWIEAS-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione is a brominated organic compound with the molecular formula C15H9Br3O2 It is known for its unique structure, which includes two bromophenyl groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione typically involves the bromination of 1,3-diphenylpropane-1,3-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through the formation of intermediate brominated species, which then undergo further bromination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions can produce hydrocarbon compounds .

Scientific Research Applications

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione involves its interaction with molecular targets through its brominated phenyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione is unique due to its specific arrangement of bromine atoms and phenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-bromo-1,3-bis(3-bromophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXXTAAPFWIEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244787
Record name 2-Bromo-1,3-bis(3-bromophenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-12-5
Record name 2-Bromo-1,3-bis(3-bromophenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-bis(3-bromophenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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